molecular formula C19H14 B135444 1-Methylchrysene CAS No. 3351-28-8

1-Methylchrysene

Cat. No.: B135444
CAS No.: 3351-28-8
M. Wt: 242.3 g/mol
InChI Key: LQKGSLMFGWWLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄. It is a derivative of chrysene, where a methyl group is attached to the first carbon atom of the chrysene structure. This compound is known for its presence in the environment as a pollutant and is often studied for its toxicological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylchrysene can be synthesized through various methods, one of which involves the photochemical cyclization of stilbenoids in the Mallory reaction. This method uses stoichiometric amounts of iodine and achieves yields between 82-88% . Another method involves the elimination of an ortho-methoxy group under acidic, oxygen-free conditions to control regioselectivity, yielding 72% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is typically produced in research settings for environmental and toxicological studies. The compound is also available as a certified reference material for analytical purposes .

Chemical Reactions Analysis

Types of Reactions: 1-Methylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) is commonly used for oxidation reactions.

    Substitution: Typical reagents include halogens and other electrophiles under acidic conditions.

Major Products:

    Oxidation: Chrysenecarboxylic acids.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Methylchrysene is primarily used in scientific research to study its environmental impact and toxicological properties. It serves as a reference material for the quantification of polycyclic aromatic hydrocarbons in soil and fish samples using gas chromatography followed by mass spectrometric analysis . Additionally, it is studied for its carcinogenic and mutagenic effects, making it a compound of interest in environmental and health-related research.

Mechanism of Action

The mechanism of action of 1-Methylchrysene involves its interaction with cellular components leading to toxic effects. Molecular docking studies have shown that this compound can bind to proteins such as PTEN, affecting their function . This interaction can lead to disruptions in cellular pathways, contributing to its carcinogenic properties.

Comparison with Similar Compounds

  • 3-Methylchrysene
  • 6-Methylchrysene
  • 2-Methylchrysene

Comparison: 1-Methylchrysene is unique due to its specific methylation position, which influences its chemical reactivity and biological effects. For instance, 3-Methylchrysene and 6-Methylchrysene are also methylated derivatives of chrysene but differ in their regioselectivity and resulting biological activities . The position of the methyl group can significantly impact the compound’s interaction with biological targets and its overall toxicity.

Properties

IUPAC Name

1-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-8-17-15(13)11-12-18-16-7-3-2-6-14(16)9-10-19(17)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKGSLMFGWWLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074759
Record name Methylchrysene, 1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3351-28-8
Record name 1-Methylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3351-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylchrysene, 1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylchrysene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7086BI4YM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Methylchrysene
Reactant of Route 2
1-Methylchrysene
Reactant of Route 3
1-Methylchrysene
Reactant of Route 4
1-Methylchrysene
Reactant of Route 5
1-Methylchrysene
Reactant of Route 6
1-Methylchrysene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.